3-Isopropylpiperidin-4-one HCl: Structural Analysis and Synthetic Utility
3-Isopropylpiperidin-4-one HCl: Structural Analysis and Synthetic Utility
This guide provides an in-depth technical analysis of 3-Isopropylpiperidin-4-one Hydrochloride , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
3-Isopropylpiperidin-4-one Hydrochloride (CAS: 150668-81-8 for free base) is a functionalized piperidine scaffold characterized by a ketone moiety at the C4 position and a steric isopropyl group at the C3 position. This structural arrangement introduces inherent chirality and conformational constraints, making it a "privileged scaffold" for designing high-affinity ligands for G-protein coupled receptors (GPCRs), particularly chemokine (CCR2/CCR5) and neurokinin receptors.
Chemical Structure & Stereochemistry
Core Architecture
The molecule consists of a six-membered piperidine ring existing predominantly in a chair conformation . The C4-ketone introduces
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Chirality: The C3 carbon is a stereogenic center.[1][2] The isopropyl group generates significant steric bulk, influencing the facial selectivity of nucleophilic attacks at the C4 carbonyl.
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Tautomerism: While the keto-form is thermodynamically favored, the presence of the C3-isopropyl group influences the enolization potential. The
-proton at C3 is less acidic than the C5 protons due to the electron-donating inductive effect (+I) of the isopropyl group and steric shielding.
Conformational Dynamics
In the hydrochloride salt form, the nitrogen is protonated (
Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 3-(Propan-2-yl)piperidin-4-one hydrochloride | |
| CAS Number | 150668-81-8 (Free Base) | HCl salt is the standard stable form. |
| Molecular Formula | ||
| Molecular Weight | 177.67 g/mol | 141.21 (Base) + 36.46 (HCl) |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | High: Water, Methanol, DMSO | Low: Hexane, Ether |
| pKa (Calculated) | ~9.0 - 9.5 (Piperidine Nitrogen) | Typical for secondary amines. |
| LogP (Calculated) | ~0.8 (Free Base) | Moderate lipophilicity. |
| H-Bond Donors | 2 (NH, HCl) | |
| H-Bond Acceptors | 2 (C=O, N) |
Synthesis & Manufacturing
The synthesis of the unsubstituted 3-isopropyl core differs from the multi-component Mannich reactions used for 2,6-diaryl derivatives. The most robust route for the pure scaffold is the
Protocol: -Alkylation Route
This method ensures regioselectivity and prevents over-alkylation.
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Protection: React 4-piperidone hydrochloride with
and in DCM to yield N-Boc-4-piperidone . -
Enolate Formation: Cool a solution of N-Boc-4-piperidone in dry THF to -78°C. Slowly add LiHMDS (Lithium hexamethyldisilazide, 1.1 eq) to generate the kinetic enolate.
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Alkylation: Add 2-Iodopropane (Isopropyl iodide) dropwise. The bulky base and low temperature favor mono-alkylation.
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Deprotection: Treat the intermediate with 4M HCl in Dioxane to cleave the Boc group and precipitate the target 3-Isopropylpiperidin-4-one HCl .
Synthetic Pathway Diagram
Figure 1: Step-wise synthesis via kinetic enolate alkylation.
Reactivity Profile & Applications
The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization.
Key Reaction Pathways
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Ketone (
):-
Reductive Amination: Reaction with primary/secondary amines and
yields 4-aminopiperidines (common in neurokinin antagonists). -
Grignard Addition: Attack by organometallics yields tertiary alcohols. The C3-isopropyl group directs nucleophiles to the axial attack (anti-Cram), often yielding high diastereoselectivity.
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Amine (
):-
Standard alkylation, acylation, or sulfonylation to attach the scaffold to larger pharmacophores.
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Alpha-Carbon (
):-
Epimerization: Under strong basic conditions, the C3 center can racemize via the enol form. This is a critical stability consideration during storage and processing.
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Reactivity Logic Map
Figure 2: Divergent synthesis pathways from the core scaffold.
Safety & Handling (SDS Summary)
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Hazards:
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and potential hydrate formation or oxidation.
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Handling: Use a fume hood. Avoid dust formation.[3] In case of contact, rinse immediately with polyethylene glycol 400 or water.
References
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PubChem Compound Summary. (2025). 3-Isopropylpiperidin-4-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Comins, D. L., & Brooks, C. A. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to 4-Piperidones. Journal of Organic Chemistry. (Methodology reference for piperidone synthesis).
